

Application Note: Quantification of Angelicin using High-Performance Liquid Chromatography (HPLC)

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Compound of Interest

Compound Name: Angelicain

Cat. No.: B198299

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AN-HPLC-001

Audience: Researchers, scientists, and drug development professionals.

Introduction

Angelicin is a naturally occurring furanocoumarin found in various plants, notably in the Apiaceae and Fabaceae families.[1] It is the parent compound of the angular furanocoumarins and possesses a range of biological activities, including anti-inflammatory, antiviral, and anti-cancer properties.[2] Accurate and precise quantification of Angelicin is crucial for phytochemical analysis, pharmacokinetic studies, and quality control in drug development. This application note details a robust High-Performance Liquid Chromatography (HPLC) method for the quantification of Angelicin in various matrices.

Chemical Structure

- IUPAC Name: 2H-Furo[2,3-h][3]benzopyran-2-one[1]
- Synonyms: Isopsoralen[2]
- Molecular Formula: C₁₁H₆O₃
- Molecular Weight: 186.16 g/mol

- UV max: 300 nm

Chromatographic Conditions

A reversed-phase HPLC method is employed for the separation and quantification of Angelicin.

Parameter	Recommended Conditions
HPLC System	A standard HPLC system with a UV detector is suitable.
Column	C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm) is recommended for good separation.
Mobile Phase	Isocratic elution with Acetonitrile and Water (e.g., 20:80 v/v) has been shown to be effective. A gradient elution may also be used for complex matrices.
Flow Rate	1.0 mL/min
Injection Volume	20 µL
Column Temperature	Ambient or controlled at 25-30°C for better reproducibility.
Detection	UV detection at 254 nm or 300 nm.
Run Time	Approximately 15-20 minutes, depending on the exact conditions and matrix.

Method Validation Summary

The described HPLC method was validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines. The validation parameters demonstrate that the method is specific, linear, accurate, precise, and robust for the intended purpose.

Validation Parameter	Result
Specificity	No interference from blank matrix or common excipients was observed at the retention time of Angelicin.
Linearity (R^2)	> 0.999 over a concentration range of 1.5 - 100.0 µg/mL.
Accuracy (% Recovery)	98.5% - 101.2%
Precision (% RSD)	
- Intra-day	< 1.5%
- Inter-day	< 2.0%
Limit of Detection (LOD)	43.7 ng/mL
Limit of Quantitation (LOQ)	150 ng/mL
Robustness	The method is robust to small, deliberate variations in mobile phase composition ($\pm 2\%$ acetonitrile), pH (± 0.2), and flow rate (± 0.1 mL/min).

Experimental Protocols

1. Preparation of Standard Solutions

- **Primary Stock Solution (1 mg/mL):** Accurately weigh 10 mg of Angelicin reference standard and transfer to a 10 mL volumetric flask. Dissolve in and dilute to volume with methanol or acetonitrile. Sonicate for 5 minutes to ensure complete dissolution. This solution should be stored at 2-8°C and protected from light.
- **Working Standard Solutions:** Prepare a series of working standard solutions by serial dilution of the primary stock solution with the mobile phase to achieve concentrations ranging from 1.5 µg/mL to 100.0 µg/mL. These solutions are used to construct the calibration curve.

2. Sample Preparation

A. Extraction from Plant Material (e.g., *Psoralea corylifolia* seeds)

- Grinding: Grind the dried plant material to a fine powder (e.g., 40-60 mesh).
- Extraction: Accurately weigh 1.0 g of the powdered sample into a flask. Add 50 mL of methanol.
- Reflux: Heat the mixture under reflux for 1 hour.
- Filtration: Allow the extract to cool to room temperature and filter through a Whatman No. 1 filter paper.
- Dilution: Transfer the filtrate to a 100 mL volumetric flask and dilute to volume with methanol.
- Final Preparation: Take a suitable aliquot of the diluted extract and filter it through a 0.45 μm syringe filter into an HPLC vial prior to injection. Further dilution with the mobile phase may be necessary to bring the concentration within the linear range of the calibration curve.

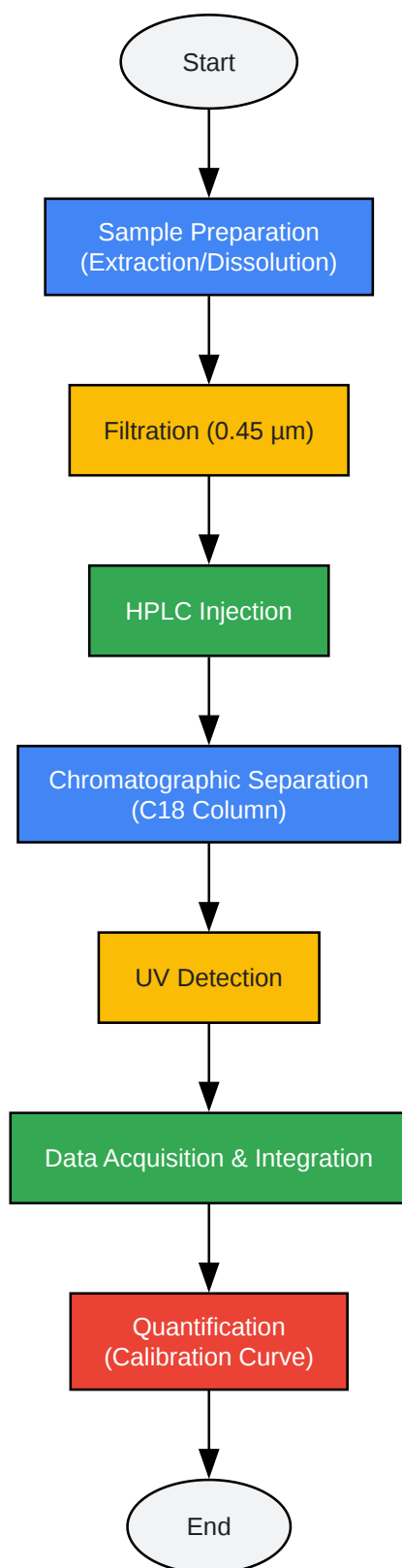
B. Extraction from Plasma

- Protein Precipitation: To 200 μL of plasma sample in a microcentrifuge tube, add 600 μL of acetonitrile (or perchloric acid) to precipitate the proteins.
- Vortexing: Vortex the mixture for 1 minute to ensure thorough mixing.
- Centrifugation: Centrifuge the sample at 10,000 rpm for 10 minutes.
- Supernatant Collection: Carefully collect the supernatant and transfer it to a clean tube.
- Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
- Reconstitution: Reconstitute the dried residue in 200 μL of the mobile phase.
- Filtration: Filter the reconstituted sample through a 0.45 μm syringe filter into an HPLC vial for analysis.

C. Preparation of Pharmaceutical Formulations (e.g., Tablets)

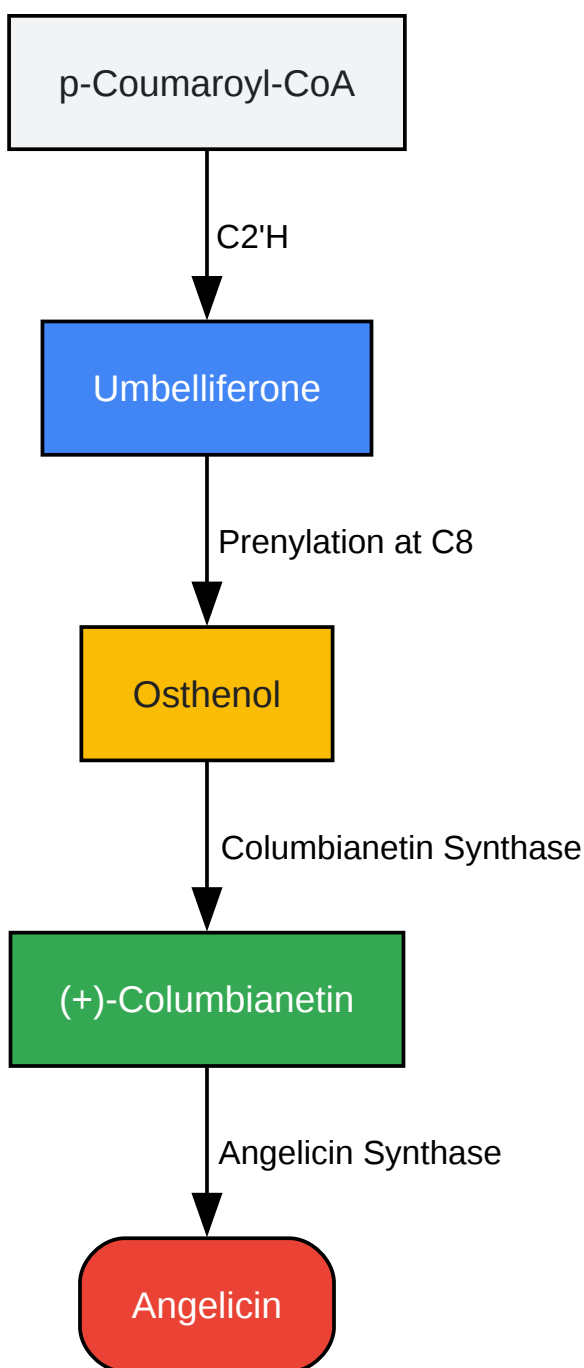
- **Sample Weighing:** Weigh and finely powder a representative number of tablets (e.g., 20 tablets).
- **Extraction:** Accurately weigh a portion of the powder equivalent to a single dose of Angelicin and transfer it to a suitable volumetric flask (e.g., 100 mL).
- **Dissolution:** Add approximately 70 mL of the mobile phase and sonicate for 15-20 minutes to dissolve the Angelicin.
- **Dilution:** Allow the solution to cool to room temperature and dilute to the mark with the mobile phase. Mix well.
- **Filtration:** Filter a portion of the solution through a 0.45 μ m syringe filter into an HPLC vial.

Visualizations



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Caption: Experimental workflow for Angelicin quantification by HPLC.



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